molecular formula C12H15ClO2S B8810863 Cyclohexylmethyl 5-chlorothiophene-2-carboxylate

Cyclohexylmethyl 5-chlorothiophene-2-carboxylate

Cat. No. B8810863
M. Wt: 258.76 g/mol
InChI Key: BCCSQDKPXDXETO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexylmethyl 5-chlorothiophene-2-carboxylate is a useful research compound. Its molecular formula is C12H15ClO2S and its molecular weight is 258.76 g/mol. The purity is usually 95%.
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properties

Product Name

Cyclohexylmethyl 5-chlorothiophene-2-carboxylate

Molecular Formula

C12H15ClO2S

Molecular Weight

258.76 g/mol

IUPAC Name

cyclohexylmethyl 5-chlorothiophene-2-carboxylate

InChI

InChI=1S/C12H15ClO2S/c13-11-7-6-10(16-11)12(14)15-8-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2

InChI Key

BCCSQDKPXDXETO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)COC(=O)C2=CC=C(S2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-chlorothiophene-2-carboxylic acid (3.01 g, 19.0 mmol), cyclohexylmethyl bromide (3.51 g, 19.8 mmol) and potassium carbonate (2.81 g, 20.33 mmol) was stirred under Ar at +85° C. for 3 days and cooled to room temperature. Reaction mixture was diluted with water and extracted with hexanes three times. Combined organic layers were dried over anhydrous MgSO4 and concentrated under reduced pressure. Purification by flash chromatography (2%-15% EtOAc—hexanes gradient) gave cyclohexylmethyl 5-chlorothiophene-2-carboxylate as a colorless oil. Yield (4.76 g, 97%); 1H NMR (400 MHz, CDCl3) δ 7.56-7.60 (m, 1H), 6.90-6.94 (m, 1H), 4.08 (d, J=6.10 Hz, 2H), 1.64-1.82 (m, 6H), 1.10-1.34 (m, 3H), 0.97-1.10 (m, 2H).
Quantity
3.01 g
Type
reactant
Reaction Step One
Quantity
3.51 g
Type
reactant
Reaction Step One
Quantity
2.81 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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